![molecular formula C23H24N2O B5835779 3-methyl-2-(4-methylphenyl)-4-(1-piperidinylcarbonyl)quinoline](/img/structure/B5835779.png)
3-methyl-2-(4-methylphenyl)-4-(1-piperidinylcarbonyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-2-(4-methylphenyl)-4-(1-piperidinylcarbonyl)quinoline is a chemical compound that belongs to the quinoline family. It is a potent and selective inhibitor of the protein kinase CK2, which is involved in many cellular processes, including cell proliferation, differentiation, and apoptosis.
Wirkmechanismus
3-methyl-2-(4-methylphenyl)-4-(1-piperidinylcarbonyl)quinoline inhibits the activity of the protein kinase CK2 by binding to its ATP-binding site. CK2 is involved in many cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting CK2, 3-methyl-2-(4-methylphenyl)-4-(1-piperidinylcarbonyl)quinoline disrupts these processes, leading to the inhibition of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects
3-methyl-2-(4-methylphenyl)-4-(1-piperidinylcarbonyl)quinoline has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of CK2, leading to the inhibition of cancer cell growth and the induction of apoptosis. It has also been shown to have anti-inflammatory and neuroprotective effects. Moreover, it has been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-methyl-2-(4-methylphenyl)-4-(1-piperidinylcarbonyl)quinoline in lab experiments is its potency and selectivity. It is a potent inhibitor of CK2 and has been shown to have selective effects on cancer cells. Moreover, it has been extensively studied for its potential therapeutic applications, making it a valuable tool for researchers.
One of the limitations of using 3-methyl-2-(4-methylphenyl)-4-(1-piperidinylcarbonyl)quinoline in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects on some cell types, and its long-term effects are not yet fully understood. Moreover, its mechanism of action is complex and not fully understood, making it difficult to interpret some of the results obtained in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-methyl-2-(4-methylphenyl)-4-(1-piperidinylcarbonyl)quinoline. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative disorders. Another direction is to study its mechanism of action in more detail, particularly with regard to its effects on CK2 and other cellular processes. Moreover, there is a need to investigate its potential toxicity and long-term effects, particularly in vivo. Finally, there is a need to develop more potent and selective inhibitors of CK2, based on the structure of 3-methyl-2-(4-methylphenyl)-4-(1-piperidinylcarbonyl)quinoline, for use in future research.
Synthesemethoden
The synthesis of 3-methyl-2-(4-methylphenyl)-4-(1-piperidinylcarbonyl)quinoline involves the reaction of 4-methylacetophenone with 2-aminoacetophenone in the presence of sodium ethoxide to form 3-methyl-2-(4-methylphenyl)quinoline. This intermediate is then reacted with piperidine-1-carboxylic acid in the presence of thionyl chloride to form 3-methyl-2-(4-methylphenyl)-4-(1-piperidinylcarbonyl)quinoline.
Wissenschaftliche Forschungsanwendungen
3-methyl-2-(4-methylphenyl)-4-(1-piperidinylcarbonyl)quinoline has been extensively studied for its potential therapeutic applications. It has been found to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. It has also been shown to have anti-inflammatory and neuroprotective effects. Moreover, it has been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
[3-methyl-2-(4-methylphenyl)quinolin-4-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O/c1-16-10-12-18(13-11-16)22-17(2)21(19-8-4-5-9-20(19)24-22)23(26)25-14-6-3-7-15-25/h4-5,8-13H,3,6-7,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHFUWQKQXKADN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2C)C(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.